molecular formula C18H17NO3 B5912285 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

Cat. No.: B5912285
M. Wt: 295.3 g/mol
InChI Key: VYMJNCHKAGHQRC-UHFFFAOYSA-N
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Description

3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is a synthetic chemical compound designed for research applications in neuroscience and medicinal chemistry. This benzo[c]chromen-6-one derivative is of significant interest for its potential central nervous system (CNS) activity. Pharmacological studies on structurally similar Mannich base derivatives of the tetrahydrobenzo[c]chromen-6-one scaffold have shown that these compounds can exhibit stimulant effects on the central and peripheral nervous systems, with additional indications of neuroleptic and tranquilizing activities . The core benzo[c]chromen-6-one structure, also known as a urolithin analog, is a key pharmacophore investigated for its diverse biological properties . Researchers are exploring this class of compounds for their potential as inhibitors of phosphodiesterase enzymes . The compound is provided as a high-purity solid for research purposes. Handling should be conducted in accordance with applicable laboratory safety standards. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-4-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h1-2,5-8,20H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJNCHKAGHQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process. One common method involves the use of a modified Algar–Flynn–Oyamada reaction. This reaction typically starts with the formation of a chalcone intermediate, which is then subjected to oxidative cyclization using sodium hydroxide and hydrogen peroxide . The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Core Formation via Pechmann Condensation

The benzo[c]chromen-6-one scaffold is typically synthesized using the Pechmann reaction, which combines resorcinol derivatives with β-keto acids or esters in the presence of acidic catalysts (e.g., HCl, ZrCl₄) . For example, resorcinol reacts with ethyl 2-cyclohexancarboxylate under Pechmann conditions to form the core structure.

Reagent Condition Product Yield
ResorcinolZrCl₄, 85°CBenzo[c]chromen-6-one core~80%
Ethyl 2-cyclohexancarboxylateHCl, refluxPartially hydrogenated derivativesN/A

Functionalization: Pyrrolidinylmethyl Substitution

The hydroxyl group at position 4 undergoes alkylation to introduce the pyrrolidinylmethyl moiety. This is achieved via nucleophilic substitution using pyrrolidinylmethyl halides (e.g., pyrrolidinylmethyl bromide) in the presence of bases like K₂CO₃ in DMF .

Reaction Scheme :
Resorcinol → Pechmann condensation → Hydroxyl alkylation → Target compound

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 and 4 is reactive toward alkylation, acetylation, or other nucleophilic substitutions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., iodomethane) under basic conditions (K₂CO₃/DMF) introduces alkyl groups .

  • Acetylation : Acetyl chloride in pyridine can protect the hydroxyl group.

Lactone Ring Stability

The lactone ring is stable under neutral conditions but can undergo ring-opening under acidic or basic hydrolysis. For instance, treatment with aqueous NaOH may cleave the lactone, forming a carboxylic acid .

Pyrrolidine Moiety Reactivity

The pyrrolidinylmethyl group may participate in:

  • Ring-opening reactions : Acidic hydrolysis to form amines or aldehydes.

  • Nucleophilic attacks : Participation in cycloaddition or coupling reactions.

Fluorescence Sensing

Derivatives of this compound exhibit fluorescence properties, particularly in the detection of metal ions like Fe³⁺. The lactone group plays a critical role in selective metal binding, while hydroxyl groups modulate fluorescence intensity .

Property Observation
Fluorescence quenchingSelective for Fe³⁺ (on-off sensing)
Cellular imagingPenetrates neuroblastoma/glioblastoma cells

Pharmacokinetic and Therapeutic Potential

The pyrrolidine moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability. Structural analogs (e.g., urolithin derivatives) show cytotoxic activity against cancer cells, comparable to cisplatin in some cases .

Activity Key Findings
AntioxidantPhenolic hydroxyl groups scavenge radicals
Anti-inflammatoryModulation of inflammatory pathways
AnticancerCell cycle arrest and apoptosis induction

Scientific Research Applications

Cannabinoid Research

The compound's structure suggests potential interactions with cannabinoid receptors, particularly CB1 and CB2. Research indicates that compounds with similar structures can modulate endocannabinoid signaling pathways, which are crucial for various physiological processes.

Case Studies:

  • Analgesic Effects : Studies have shown that compounds similar to 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one can exhibit analgesic properties in animal models. For instance, analogs have been tested for pain relief in neuropathic pain models, showing promising results in reducing pain perception .

Neuroprotective Properties

Research into neuroprotection has indicated that certain benzo[c]chromene derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies:

  • Cell Culture Studies : In vitro studies have demonstrated that benzo[c]chromene derivatives can enhance cell viability and reduce markers of oxidative stress in neuronal cell lines .

Antitumor Activity

Emerging evidence suggests that compounds within this chemical class may possess antitumor properties. The modulation of cell cycle progression and induction of apoptosis in cancer cells have been observed in several studies.

Case Studies:

  • In Vivo Tumor Models : Preclinical trials using animal models have shown that similar compounds can inhibit tumor growth and metastasis, suggesting a potential role in cancer therapy .

Potential as a Therapeutic Agent for Anxiety and Depression

Given the interaction with cannabinoid receptors, there is potential for this compound to be explored as a treatment for anxiety and depression. Cannabinoids have been studied for their anxiolytic effects.

Case Studies:

  • Behavioral Studies : Animal studies assessing the anxiolytic effects of cannabinoid-like compounds indicate that they can reduce anxiety-related behaviors in stress-induced models .

Data Summary Table

Application AreaObserved EffectsStudy TypeReference
Cannabinoid ResearchAnalgesic effectsAnimal Model
NeuroprotectionEnhanced cell viability; reduced oxidative stressCell Culture
Antitumor ActivityInhibition of tumor growthIn Vivo Trials
Anxiety/DepressionAnxiolytic effectsBehavioral Studies

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 3-position and the pyrrolidinylmethyl group at the 4-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Alkoxylated Derivatives

  • 3-Propoxy-6H-benzo[c]chromen-6-one (1d) and 3-butoxy-6H-benzo[c]chromen-6-one (1f) ():
    • Alkyl ether substituents at position 3 improve metabolic stability compared to hydroxyl groups.
    • Compound 1f demonstrated potent PDE2 inhibition (IC50: 3.67 ± 0.47 µM), surpassing the reference inhibitor BAY 60-7550 in vitro .
    • Longer alkyl chains (e.g., pentyloxy in 1g ) reduced activity, suggesting optimal steric bulk at ~5 carbons .

Nitrogen-Containing Derivatives

  • 3-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one ():
    • A piperazinylmethyl group at position 4 enhances solubility and target engagement via basic nitrogen.
    • Similar pyrrolidinylmethyl substituents (as in the target compound) may exhibit comparable effects, though ERβ selectivity requires dihydroxylation at positions 3 and 8 .

Hydroxylated Derivatives

  • Hydroxylation at position 8 is critical for ERβ agonism (IC50 <10 nM, >100-fold selectivity over ERα) .

Key Trends:

  • Substituent Position : Activity at PDE2 is maximized with position 3 modifications, while ERβ selectivity requires positions 3 and 8 substitutions.
  • Heterocyclic Moieties : Nitrogen-containing groups (e.g., pyrrolidinylmethyl) enhance pharmacokinetic properties and target affinity compared to alkyl chains.
  • Hydroxylation : Free hydroxyl groups at position 3 improve antioxidant capacity but may reduce metabolic stability .

Biological Activity

The compound 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one (CAS Number: 447429-84-7) is a derivative of the benzo[c]chromen-6-one class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18_{18}H17_{17}NO3_3
  • Molecular Weight : 295.33 g/mol
  • Structural Features : The compound contains a hydroxyl group, a pyrrolidinylmethyl side chain, and a chromene core, which are pivotal for its biological activity.
  • Phosphodiesterase Inhibition : Recent studies indicate that derivatives of benzo[c]chromen-6-one exhibit inhibitory effects on phosphodiesterase (PDE) enzymes. Specifically, compounds in this class have shown promise as PDE2 inhibitors, which are implicated in neuroprotection and cognitive enhancement .
  • Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells against oxidative stress and neurotoxicity. In vitro studies utilizing HT-22 cells demonstrated that it could enhance cell viability in the presence of corticosterone-induced cytotoxicity, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
PDE2 InhibitionIC50_{50} of 3.67 ± 0.47 μM; comparable to BAY 60-7550
NeuroprotectionIncreased cell viability in HT-22 cells at 12.5 μM
CytotoxicityEvaluated against HCT-116 human colon cancer cells

Neuroprotective Evaluation

In a controlled study, the effects of This compound on neuronal cell lines were investigated. The results showed that treatment with the compound significantly increased cell viability when exposed to neurotoxic conditions induced by corticosterone. The optimal concentration for neuroprotection was identified as 12.5 μM, where the compound exhibited similar protective effects as established PDE inhibitors .

Anticancer Activity

Another study explored the cytotoxic effects of various benzo[c]chromen derivatives against cancer cell lines. The findings indicated that certain derivatives, including those related to our compound of interest, demonstrated significant cytotoxicity against HCT-116 cells, highlighting their potential as anticancer agents .

Future Directions

The promising results from preliminary studies suggest that This compound warrants further investigation. Future research should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Clinical Trials : To assess therapeutic potential in humans.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one and its derivatives?

The compound can be synthesized via a multi-step pathway involving the condensation of 2-bromobenzoic acids with resorcinol under CuSO₄/NaOH catalysis to form intermediates, followed by alkylation with halides (e.g., iodomethane or heterocyclic bromides) . Cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes is another validated route for generating the benzo[c]chromen-6-one scaffold . Yield optimization requires precise control of reaction temperature and stoichiometric ratios of intermediates.

Q. How can the fluorescence properties of this compound be characterized for sensor applications?

Fluorescence characterization involves measuring excitation/emission spectra in solvents of varying polarities. For example, derivatives with hydroxyl groups at positions 3 and 8 exhibit ON-OFF fluorescence quenching upon binding to Fe(III), as shown by shifts in emission maxima (~450–500 nm) and Stern-Volmer analysis . Time-resolved fluorescence (HTRF) assays are also used to quantify target interactions in real-time .

Q. What assays are suitable for evaluating cholinesterase inhibitory activity?

The Ellman assay is standard for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. IC₅₀ values are determined using spectrophotometric monitoring of thiocholine production at 412 nm. Derivatives with a three-carbon spacer between the benzo[c]chromen-6-one core and piperazine/pyrrolidine moieties show enhanced inhibitory potency (e.g., IC₅₀ = 0.8–2.3 µM for AChE) .

Advanced Research Questions

Q. How do structural modifications at the 3-hydroxy and pyrrolidinylmethyl positions affect selectivity for PDE2 vs. cholinesterase targets?

Substituting the pyrrolidinylmethyl group with bulkier alkyl chains (e.g., ethylpiperidine) increases PDE2 inhibition by enhancing hydrophobic interactions with the enzyme’s catalytic pocket. Conversely, hydroxylation at position 3 improves cholinesterase selectivity due to hydrogen bonding with the peripheral anionic site . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical for rationalizing these structure-activity relationships .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for neuroprotective derivatives?

Discrepancies often arise from poor blood-brain barrier (BBB) permeability or metabolic instability. Strategies include:

  • Lipophilicity optimization : LogP values between 2–3 improve BBB penetration .
  • Prodrug design : Esterification of the 3-hydroxy group enhances stability in plasma .
  • Ex vivo validation : Fluorescence imaging in brain tissue sections confirms target engagement .

Q. How can multifunctional hybrids (e.g., cholinesterase inhibition + antioxidant activity) be rationally designed?

Hybridization with antioxidant pharmacophores (e.g., ferulic acid) via a methylene linker preserves both activities. For example, conjugating benzo[c]chromen-6-one to a piperazine-ferulate hybrid reduces oxidative stress (IC₅₀ = 5.2 µM for DPPH scavenging) while maintaining AChE inhibition (IC₅₀ = 1.7 µM) . Dual-activity assays and isobolographic analysis are used to confirm synergistic effects.

Q. What analytical techniques validate metal-ion binding specificity in fluorescence sensors?

Competitive titration with EDTA confirms reversible binding. For Fe(III) detection, Job’s plot analysis reveals a 1:1 stoichiometry, while X-ray photoelectron spectroscopy (XPS) identifies binding sites at the 3-hydroxy and lactone oxygen atoms . Selectivity is assessed against transition metals (e.g., Cu²⁺, Zn²⁺) using fluorescence recovery experiments.

Methodological Considerations

  • Data Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, enzyme source). Standardize protocols using recombinant human enzymes and include donepezil as a positive control .
  • Scalability : Hurtley reactions with 8-amino substituents enable gram-scale synthesis (>80% yield) under mild conditions (50°C, 12 h), critical for preclinical studies .

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